Cas no 2105086-11-9 (1-(pyrrolidin-2-yl)ethane-1-thiol)

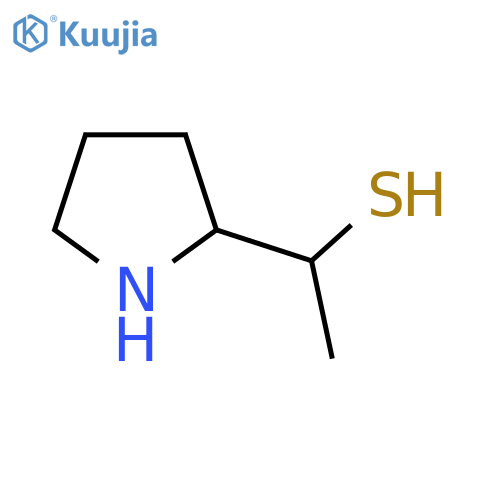

2105086-11-9 structure

商品名:1-(pyrrolidin-2-yl)ethane-1-thiol

1-(pyrrolidin-2-yl)ethane-1-thiol 化学的及び物理的性質

名前と識別子

-

- 1-(pyrrolidin-2-yl)ethane-1-thiol

- SCHEMBL10757775

- EN300-1288923

- 2105086-11-9

-

- インチ: 1S/C6H13NS/c1-5(8)6-3-2-4-7-6/h5-8H,2-4H2,1H3

- InChIKey: XMGIJIWVOKTRAL-UHFFFAOYSA-N

- ほほえんだ: SC(C)C1CCCN1

計算された属性

- せいみつぶんしりょう: 131.07687059g/mol

- どういたいしつりょう: 131.07687059g/mol

- 同位体原子数: 0

- 水素結合ドナー数: 2

- 水素結合受容体数: 2

- 重原子数: 8

- 回転可能化学結合数: 1

- 複雑さ: 74.9

- 共有結合ユニット数: 1

- 原子立体中心数の決定: 0

- 不確定原子立体中心数: 2

- 化学結合立体中心数の決定: 0

- 不確定化学結合立体中心数: 0

- 疎水性パラメータ計算基準値(XlogP): 1.1

- トポロジー分子極性表面積: 13Ų

1-(pyrrolidin-2-yl)ethane-1-thiol 価格詳細 >>

| エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |

|---|---|---|---|---|---|---|---|---|

| Enamine | EN300-1288923-1000mg |

1-(pyrrolidin-2-yl)ethane-1-thiol |

2105086-11-9 | 1000mg |

$914.0 | 2023-10-01 | ||

| Enamine | EN300-1288923-500mg |

1-(pyrrolidin-2-yl)ethane-1-thiol |

2105086-11-9 | 500mg |

$877.0 | 2023-10-01 | ||

| Enamine | EN300-1288923-2500mg |

1-(pyrrolidin-2-yl)ethane-1-thiol |

2105086-11-9 | 2500mg |

$1791.0 | 2023-10-01 | ||

| Enamine | EN300-1288923-100mg |

1-(pyrrolidin-2-yl)ethane-1-thiol |

2105086-11-9 | 100mg |

$804.0 | 2023-10-01 | ||

| Enamine | EN300-1288923-5000mg |

1-(pyrrolidin-2-yl)ethane-1-thiol |

2105086-11-9 | 5000mg |

$2650.0 | 2023-10-01 | ||

| Enamine | EN300-1288923-10000mg |

1-(pyrrolidin-2-yl)ethane-1-thiol |

2105086-11-9 | 10000mg |

$3929.0 | 2023-10-01 | ||

| Enamine | EN300-1288923-50mg |

1-(pyrrolidin-2-yl)ethane-1-thiol |

2105086-11-9 | 50mg |

$768.0 | 2023-10-01 | ||

| Enamine | EN300-1288923-250mg |

1-(pyrrolidin-2-yl)ethane-1-thiol |

2105086-11-9 | 250mg |

$840.0 | 2023-10-01 | ||

| Enamine | EN300-1288923-1.0g |

1-(pyrrolidin-2-yl)ethane-1-thiol |

2105086-11-9 | 1g |

$0.0 | 2023-06-07 |

1-(pyrrolidin-2-yl)ethane-1-thiol 関連文献

-

Benjamin P. de Laune,Mariana J. Whitaker,Jose F. Marco,Michael F. Thomas,Frank J. Berry,Martin R. Lees,Colin Greaves J. Mater. Chem. C, 2017,5, 4985-4995

-

Biman Jana,Rakesh Sharan Singh,Biman Bagchi Phys. Chem. Chem. Phys., 2011,13, 16220-16226

-

Luisa D'Urso,Cristina Satriano,Giuseppe Forte,Giuseppe Compagnini,Orazio Puglisi Phys. Chem. Chem. Phys., 2012,14, 14605-14610

-

Yun-Feng Xie,San-Yuan Ding,Jun-Min Liu,Wei Wang,Qi-Yu Zheng J. Mater. Chem. C, 2015,3, 10066-10069

2105086-11-9 (1-(pyrrolidin-2-yl)ethane-1-thiol) 関連製品

- 1421465-36-2(2-(4-{2-(ethylsulfanyl)phenylformamido}but-2-yn-1-yl)oxybenzamide)

- 1782356-84-6(7-Methyl-1,2-dihydroisoquinolin-3(4H)-one)

- 2169157-30-4(5,5-dimethyl-1,9-dioxa-3-azaspiro5.5undecane-2-carboxylic acid)

- 1805414-61-2(4-Bromo-3-ethoxy-2-nitropyridine)

- 74187-94-3(2-hydrazinyl-5-(2-hydroxyethyl)-6-methyl-3,4-dihydropyrimidin-4-one)

- 149910-78-1(Benzene, 2-(bromomethyl)-1-(3-bromopropyl)-4-methyl-)

- 2138346-82-2(INDEX NAME NOT YET ASSIGNED)

- 1806454-48-7(Ethyl 2-(3-bromo-2-oxopropyl)-4-methylphenylacetate)

- 1366323-84-3((3S)-3-{(tert-butoxy)carbonylamino}-3-(3-chlorothiophen-2-yl)propanoic acid)

- 157047-98-8(Benzomalvin C)

推奨される供給者

pengshengyue

ゴールドメンバー

中国のサプライヤー

大量

Baoji Haoxiang Bio-technology Co.Ltd

ゴールドメンバー

中国のサプライヤー

大量

Jiangsu Xinsu New Materials Co., Ltd

ゴールドメンバー

中国のサプライヤー

大量

Wuhan brilliant Technology Co.,Ltd

ゴールドメンバー

中国のサプライヤー

大量

Taizhou Jiayin Chemical Co., Ltd

ゴールドメンバー

中国のサプライヤー

大量